![molecular formula C12H21NO3 B567924 叔丁基-2-羟基-6-氮杂螺[3.4]辛烷-6-羧酸酯 CAS No. 1239319-91-5](/img/structure/B567924.png)

叔丁基-2-羟基-6-氮杂螺[3.4]辛烷-6-羧酸酯

描述

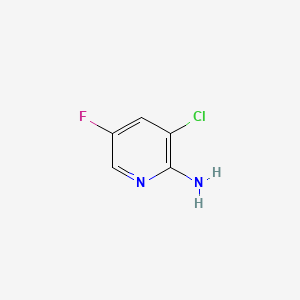

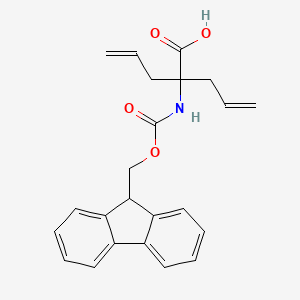

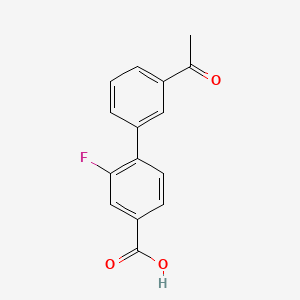

“tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” is characterized by a spirocyclic structure, which includes a nitrogen atom and an oxygen atom . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” include a molecular weight of 227.30 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid or semi-solid or lump or liquid at room temperature .

科学研究应用

合成与结构分析:Meyers 等人(2009 年)描述了叔丁基-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯(与叔丁基-2-羟基-6-氮杂螺[3.4]辛烷-6-羧酸酯相关的化合物)的合成路线。该化合物可用于进一步的选择性衍生,从而获得补充哌啶环系的 novel 化合物 (Meyers、Muizebelt、van Wiltenburg、Brown 和 Thorarensen,2009)。

分子结构和合成:Moriguchi 等人(2014 年)合成了叔丁基-3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯作为一种环状氨基酸酯。该化合物利用核磁共振波谱和高分辨率质谱进行表征,并通过 X 射线衍射分析确定了其分子结构 (Moriguchi、Krishnamurthy、Arai、Matsumoto、Araki、Tsuge 和 Nishino,2014)。

药物开发中的对映选择性合成:Campbell 等人(2009 年)描述了与叔丁基-2-羟基-6-氮杂螺[3.4]辛烷-6-羧酸酯相关的化合物的对映选择性合成。该合成是创建有效的 CCR2 拮抗剂过程的一部分,突出了其在药物开发中的应用 (Campbell、Hassler、Ko、Voss、Guaciaro、Carter 和 Cherney,2009)。

核磁共振波谱用于构型分配:Jakubowska 等人(2013 年)使用核磁共振波谱确定了与叔丁基-2-羟基-6-氮杂螺[3.4]辛烷-6-羧酸酯相关的化合物的绝对构型。这突出了光谱在详细化学分析中的应用 (Jakubowska、Sowa、Żylewski 和 Kulig,2013)。

在生物活性化合物合成中的应用:Moskalenko 和 Boev(2012 年)开发了一种合成螺环-3-氧代四氢呋喃的一般程序,该程序可用于制备其他潜在的具有生物活性的杂环化合物。叔丁基-3-氧代-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯是该过程中使用的关键化合物之一 (Moskalenko 和 Boev,2012)。

立体化学分析和合成:Didierjean 等人(2004 年)对叔丁基(6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯(与叔丁基-2-羟基-6-氮杂螺[3.4]辛烷-6-羧酸酯在结构上相关的化合物)进行了 X 射线研究。这项研究提供了关于分子堆积和立体化学的见解,这与理解类似化合物相关 (Didierjean、Marin、Wenger、Briand、Aubry 和 Guichard,2004)。

属性

IUPAC Name |

tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVBYCOMZDNOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741092 | |

| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

CAS RN |

1239319-91-5 | |

| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)